

Physical and chemical properties of 2,4-Heptanedione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptane-2,4-dione*

Cat. No.: *B1265717*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Heptanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Heptanedione (also known as butanoylacetone or butyrylacetone) is a beta-diketone that serves as a valuable intermediate and building block in organic synthesis.^{[1][2]} Its unique structural feature, the 1,3-dicarbonyl moiety, governs its chemical reactivity, most notably its existence as a dynamic equilibrium of keto and enol tautomers.^{[3][4]} This guide provides a comprehensive overview of the core physical and chemical properties of 2,4-Heptanedione, detailed experimental protocols for its characterization, and a visualization of its fundamental tautomeric relationship.

Physical and Chemical Properties

2,4-Heptanedione is a flammable, colorless to pale yellow liquid that is soluble in water and many organic solvents.^[5] It is classified as a skin and eye irritant and may cause respiratory irritation.^[6]

Identification and Structure

Identifier	Value
IUPAC Name	heptane-2,4-dione[6]
Synonyms	Butanoylacetone, Butyrylacetone[1][2]
CAS Number	7307-02-0[2][6]
Molecular Formula	C ₇ H ₁₂ O ₂ [1][2][6]
Molecular Weight	128.17 g/mol [1][6][7]
InChI Key	ILPNRWUGFSPGAA-UHFFFAOYSA-N[2][6]
SMILES	CCCC(=O)CC(=O)C[7]

Tabulated Physical Properties

The following tables summarize the key physical and thermodynamic properties of 2,4-Heptanedione.

Table 1: Physical Constants

Property	Value	Unit	Source
Boiling Point	172 - 174	°C	
Density	0.981	g/cm ³ at 25°C	
Refractive Index	1.4500 (estimate)	[8]	
LogP (Octanol/Water)	1.335	[1]	
Log of Water Solubility	-1.31	mol/L	[1]

Table 2: Thermodynamic Properties

Property	Value	Unit	Source
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	44.67	kJ/mol	[1]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	17.08	kJ/mol	[1]
Standard Gibbs Free Energy of Formation (Δ_fG°)	-249.78	kJ/mol	[1]
Enthalpy of Formation (Gas, $\Delta_fH^\circ_{\text{gas}}$)	-412.97	kJ/mol	[1]
Critical Pressure (Pc)	3213.68	kPa	[1]

Chemical Reactivity and Characteristics

Keto-Enol Tautomerism

A defining characteristic of 2,4-Heptanedione and other β -dicarbonyl compounds is keto-enol tautomerism.[\[4\]](#) The molecule exists as an equilibrium mixture of the keto form (**heptane-2,4-dione**) and a more stable enol form ((Z)-4-hydroxyhept-3-en-2-one). The enol tautomer is significantly stabilized by the formation of a conjugated π -system and a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[\[9\]](#) This equilibrium is solvent-dependent; non-polar solvents tend to favor the enol form, where the intramolecular hydrogen bond is most effective, while polar, protic solvents can disrupt this bond, shifting the equilibrium slightly toward the keto form.

Caption: Keto-enol equilibrium of 2,4-Heptanedione.

Reactivity

The presence of acidic α -hydrogens between the two carbonyl groups makes 2,4-Heptanedione a versatile nucleophile. It can be readily deprotonated by a base to form a resonance-stabilized enolate ion. This enolate is a key intermediate in various carbon-carbon bond-forming reactions, such as alkylations and acylations.

- Reactions with Bases: Forms a stable enolate ion, which can act as a nucleophile.
- Reactions with Acids: Acid catalysis facilitates the interconversion of the keto and enol tautomers.^[4]
- Synthesis: It is used as a reactant in condensation reactions and for the synthesis of heterocyclic compounds and γ -aryl- β -diketones.^[10]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

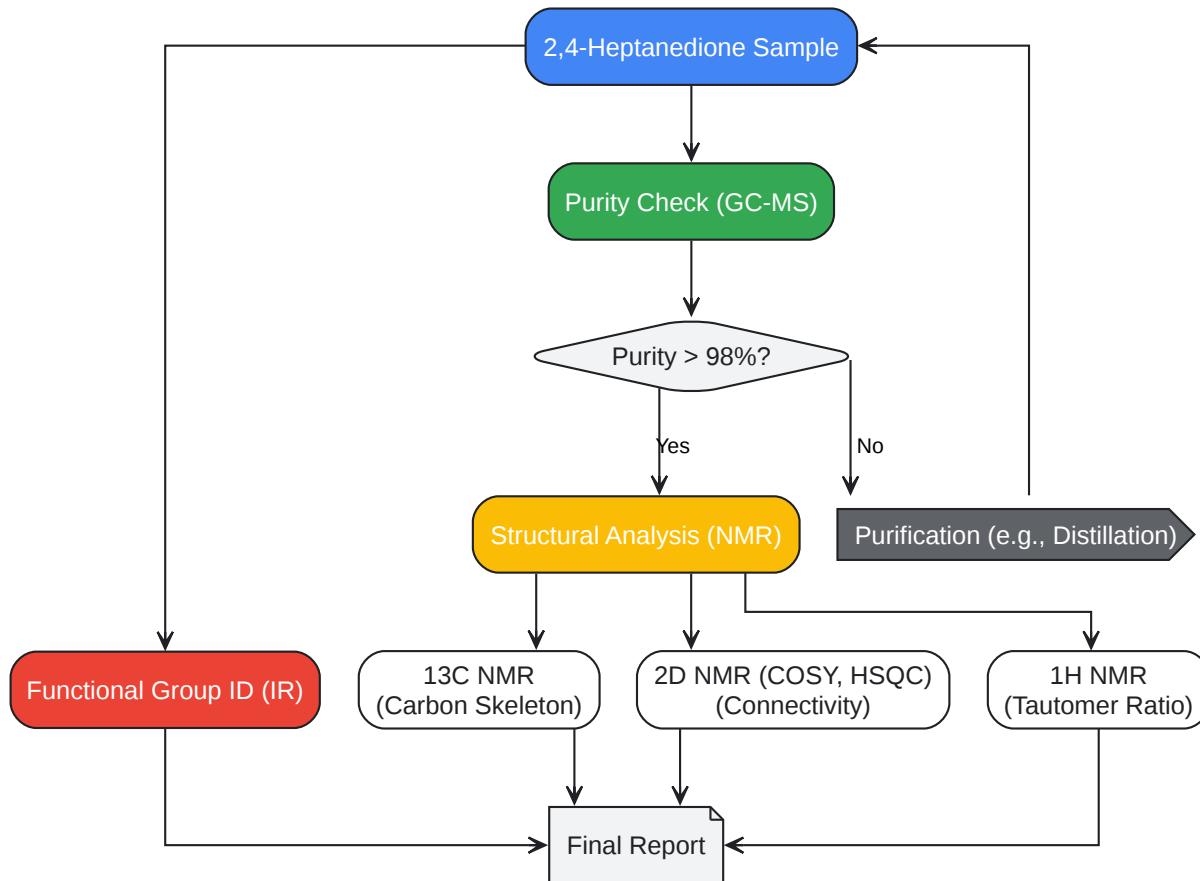
NMR spectroscopy is the definitive method for studying the keto-enol tautomerism of 2,4-Heptanedione, as the distinct chemical environments of the keto and enol forms give rise to separate sets of signals.

Methodology:

- Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of 2,4-Heptanedione in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.
- Instrument Setup:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - Experiment: Standard ^1H (proton) and ^{13}C (carbon) 1D experiments. 2D experiments like COSY and HSQC can be used for unambiguous signal assignment.
 - Parameters:
 - Temperature: 298 K (room temperature).
 - ^1H Scans: 8-16 scans.
 - ^{13}C Scans: 1024 or more scans, depending on concentration.
 - Relaxation Delay (D1): 1-2 seconds for ^1H , 2-5 seconds for ^{13}C .

- Data Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations. The equilibrium constant ($K_{eq} = [\text{Enol}]/[\text{Keto}]$) can be calculated directly from the integral ratios of corresponding peaks (e.g., the methyl signals).[11]

Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is used to assess the purity of 2,4-Heptanedione and to analyze its components if it is part of a larger mixture. The NIST Chemistry WebBook provides mass spectrum data for this compound.[12]

Methodology:

- Sample Preparation: Prepare a dilute solution of 2,4-Heptanedione (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or acetone.[13][14]
- Instrument Setup:
 - Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms or equivalent).
 - Injector: Split/splitless injector, typically set to 250°C.
 - Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.
 - Detector: Mass Spectrometer.
- Data Acquisition: As the sample travels through the column, components are separated based on their boiling points and interactions with the stationary phase.[13] The eluting compounds are then ionized (typically by electron ionization) and detected by the mass spectrometer, providing a mass spectrum for identification.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a 2,4-Heptanedione sample, from initial purity assessment to detailed structural characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of 2,4-Heptanedione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Heptanedione (CAS 7307-02-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2,4-Heptanedione [webbook.nist.gov]
- 3. Keto-Enol Tautomerism [thecatalyst.org]
- 4. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. PENTANE-2,4-DIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2,4-Heptanedione | C7H12O2 | CID 23732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. heptane-2,4-dione | 7307-02-0 [amp.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]
- 12. 2,4-Heptanedione [webbook.nist.gov]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- To cite this document: BenchChem. [Physical and chemical properties of 2,4-Heptanedione]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265717#physical-and-chemical-properties-of-2-4-heptanedione\]](https://www.benchchem.com/product/b1265717#physical-and-chemical-properties-of-2-4-heptanedione)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com